![molecular formula C14H13NO5 B2811752 2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid CAS No. 1396966-28-1](/img/structure/B2811752.png)
2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid” is a chemical compound with the molecular formula C14H13NO5 and a molecular weight of 275.26 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=COC(=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 275.26 and a molecular formula of C14H13NO5 . Further details about its physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
- The interaction of furan derivatives with amino acids has been instrumental in synthesizing various heterocyclic compounds. For instance, the reaction of furan-2(3H)-ones with L-cysteine can lead to bicyclic hexahydropyrrolothiazole structures, demonstrating the versatility of these compounds in target-oriented synthesis (Grinev, Amal’chieva, & Egorova, 2014). Similarly, reactions involving furan-2-carboxylic acids from the roots of Nicotiana tabacum have shown significant bioactivities, underscoring their potential in developing new pharmaceuticals (Wu et al., 2018).
Chemical Transformation and Reactivity
- Research into the conversion of furan derivatives under various conditions has yielded insights into their chemical behavior and potential applications. The study of the interaction of 3H-furan-2-ones and 4-oxobutanoic acids with 2-(aminophenyl)methanol, for example, has contributed to understanding the mechanisms behind the formation of benzopyrroloxazine derivatives (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).
Bioactive Molecule Development
- Furan derivatives have also been explored for their bioactivity, such as in the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, highlighting their antimicrobial activity against various pathogens. This underscores the potential of these compounds in developing new antimicrobial agents (Kalyaev et al., 2022).
Novel Synthesis Methods
- Innovative methods for synthesizing furan carboxylic acids from 5-hydroxymethylfurfural via a one-pot enzyme cascade demonstrate the ongoing development of efficient and sustainable chemical processes. This approach, featuring H2O2 internal recycling, offers a controlled synthesis method for valuable biobased building blocks (Jia, Zong, Zheng, & Li, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(furan-2-carbonylamino)-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-10-5-3-9(4-6-10)8-11(14(18)19)15-13(17)12-2-1-7-20-12/h1-7,11,16H,8H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOPBTWUZBWSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801566 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
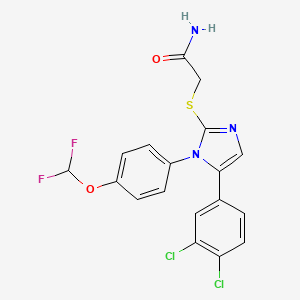

![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2811671.png)
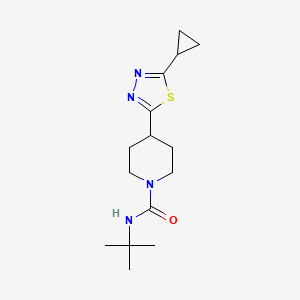
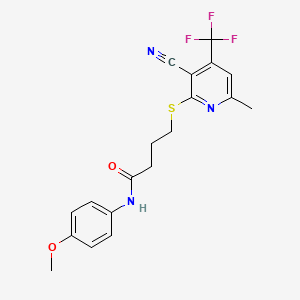
![(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine](/img/structure/B2811676.png)
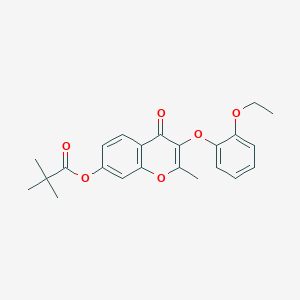
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B2811681.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811682.png)
![1-(2,3-Dimethoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2811684.png)
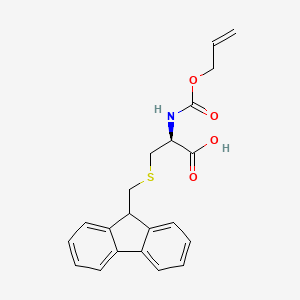
![8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2811690.png)
![1-[(tert-butoxy)carbonyl]-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylic acid](/img/structure/B2811691.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2811692.png)
